Positional Isomerism: 3-(2-Methyl-pyridin-3-yl)-propionic Acid vs. 3-(Pyridin-3-yl)propanoic Acid
3-(2-Methyl-pyridin-3-yl)-propionic acid incorporates a methyl group at the 2-position of the pyridine ring, adjacent to the nitrogen atom, whereas the common analog 3-(pyridin-3-yl)propanoic acid (CAS 3724-19-4) lacks this methyl substitution . This methyl group increases steric bulk near the nitrogen and alters the electron density of the aromatic ring, which can modify both the compound's binding interactions with biological targets and its reactivity profile in synthetic transformations .
| Evidence Dimension | Structural differentiation – methyl substitution pattern |
|---|---|
| Target Compound Data | 2-methyl group present on pyridine ring at ortho position to nitrogen |
| Comparator Or Baseline | 3-(pyridin-3-yl)propanoic acid: no methyl substitution on pyridine ring |
| Quantified Difference | Qualitative structural difference; no direct comparative assay data available |
| Conditions | Structural comparison based on molecular formula and connectivity |
Why This Matters
The presence of the 2-methyl group is critical for applications requiring specific steric and electronic properties that unsubstituted analogs cannot provide.
